molecular formula C6H9N4O3P B14440800 N-(4-Nitrophenyl)phosphoric triamide CAS No. 77055-79-9

N-(4-Nitrophenyl)phosphoric triamide

Cat. No.: B14440800
CAS No.: 77055-79-9
M. Wt: 216.13 g/mol
InChI Key: UCYCEWSZAPJTAQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)phosphoric triamide is an organic compound with the molecular formula C6H9N4O3P It is a derivative of phosphoric triamide, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Nitrophenyl)phosphoric triamide can be synthesized starting from 4-nitroaniline and phosphorus pentachloride. The process involves the formation of a phosphoric acid dichloride intermediate, which is then reacted with ammonia to yield the final product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes controlling reaction temperatures, pressures, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product is N-(4-aminophenyl)phosphoric triamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(4-Nitrophenyl)phosphoric triamide finds applications across several scientific and industrial domains, primarily due to its urease inhibitory properties.

Scientific Research Applications

  • Chemistry this compound is utilized as a reagent in organic synthesis and as an intermediate in producing other compounds. The nitro group present on the compound can undergo reduction to an amino group or participate in nucleophilic aromatic substitution reactions.
  • Biology: This compound is investigated for its potential as an enzyme inhibitor, particularly in regulating enzymatic urea hydrolysis. Its mechanism of action involves interacting with specific molecular targets, such as enzymes, inhibiting their activity and regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity.
  • Medicine: this compound is explored for potential therapeutic applications, including serving as a precursor for drug development.
  • Agriculture: this compound's primary application is as a urease inhibitor. By inhibiting urease, it slows the breakdown of urea in soils, reducing ammonia volatilization and enhancing nitrogen retention from fertilizers. This improves soil fertility and reduces environmental pollution caused by ammonia emissions.

Urease Inhibition and its Impact

The compound's biological activity primarily lies in its role as a urease inhibitor. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, this compound helps manage nitrogen levels in agricultural practices. Studies have demonstrated its effectiveness in inhibiting urease activity, leading to reduced ammonia production from urea.

A study compared the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) with N-(n-butyl) thiophosphoric triamide (nBTPT) in reducing ammonia emissions from cattle urine applied to pasture soils . The study hypothesized that 2-NPT would be a longer-lasting inhibitor . The results showed that both inhibitors reduced ammonia emissions from applied urine .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)phosphoric triamide
  • N-(3-Nitrophenyl)phosphoric triamide
  • N-(4-Methylphenyl)phosphoric triamide

Uniqueness

N-(4-Nitrophenyl)phosphoric triamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits different binding affinities and inhibitory effects on enzymes, making it a valuable compound for specific applications .

Biological Activity

N-(4-Nitrophenyl)phosphoric triamide, often abbreviated as 4-NPT, is an organophosphorus compound recognized for its diverse biological activities and applications, particularly in agriculture and environmental management. This article delves into the compound's biological activity, its mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C7H10N3O4P\text{Chemical Formula }C_7H_10N_3O_4P

This compound features a phosphoric acid group attached to a 4-nitrophenyl moiety, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several significant biological activities:

  • Urease Inhibition : The primary application of 4-NPT is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease activity can significantly reduce ammonia emissions from soils treated with urea fertilizers, thus mitigating environmental pollution.
  • Toxicity Profile : While 4-NPT has beneficial applications, it also poses potential risks. Studies indicate that prolonged exposure may lead to reproductive toxicity and organ damage, necessitating careful handling in agricultural settings.

The mechanism by which this compound acts as a urease inhibitor involves the formation of stable complexes with the urease enzyme. This interaction prevents the enzyme from catalyzing its reaction, leading to decreased ammonia production.

Case Study 1: Urease Inhibition Efficacy

A comparative study evaluated the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) against traditional inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). The results indicated that 2-NPT significantly reduced ammonia emissions in various soil types by up to 83% when applied at optimal concentrations .

TreatmentAmmonia Emission Reduction (%)Soil Type
Control0Recent
nBTPT53Recent
2-NPT (0.075%)74-84Allophanic

Case Study 2: Field Application

In field trials, the application of this compound with urea fertilizers demonstrated a reduction in nitrogen losses by approximately 70% compared to untreated urea. This highlights its potential for improving nitrogen use efficiency in agricultural practices .

Safety and Environmental Considerations

The safety profile of this compound is crucial for its application. Regulatory assessments have classified it with warnings due to potential reproductive toxicity and organ damage upon prolonged exposure. Therefore, risk management measures are recommended for users in agricultural settings .

Properties

CAS No.

77055-79-9

Molecular Formula

C6H9N4O3P

Molecular Weight

216.13 g/mol

IUPAC Name

N-diaminophosphoryl-4-nitroaniline

InChI

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H5,7,8,9,13)

InChI Key

UCYCEWSZAPJTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NP(=O)(N)N)[N+](=O)[O-]

Origin of Product

United States

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